molecular formula C17H21NO B160854 (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol CAS No. 86695-06-9

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Cat. No. B160854
CAS RN: 86695-06-9
M. Wt: 255.35 g/mol
InChI Key: LNQVZZGGOZBOQS-MRXNPFEDSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of the product at each step would also be considered.



Molecular Structure Analysis

This would involve a discussion of the compound’s geometry, bond lengths and angles, hybridization states of the atoms, and any notable structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of those reactions.



Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, density, and solubility) and chemical properties (such as acidity/basicity, stability, and reactivity).


Scientific Research Applications

Catalytic Synthesis

(R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is noted for its role as a catalyst in the synthesis of chiral intermediates. Yi (2010) demonstrated that it could be synthesized through a process involving esterification and CBZ protection, followed by hydrogenation, achieving an overall yield of 58% (Z. Yi, 2010).

Biosynthesis of Key Intermediates

A study by Tang et al. (2019) highlighted its importance in the biosynthesis of (R)-3-amino-1-butanol, a key intermediate for the treatment of HIV/AIDS. The study showcased the use of transaminases for the biosynthesis, achieving a high conversion rate and excellent enantiomeric excess (Xiao‐Ling Tang, N. Zhang, Guo-Yan Ye, Yuguo Zheng, 2019).

Application in Biofuels

Cann and Liao (2009) discussed the potential application of similar compounds, such as 2-methyl-1-butanol and 3-methyl-1-butanol, as biofuels. They emphasized the need for metabolic engineering to enhance production efficiency, highlighting the relevance of these compounds in industrial applications (A. Cann, J. Liao, 2009).

Fluorescence Sensors

Wei et al. (2013) developed novel conjugated microporous polymers that could act as enantioselective sensors for chiral amino alcohols like (R)-2-amino-3-methyl-1,1-diphenyl-1-butanol. This expands its application scope in chemical sensing technologies (Juan Wei, Xiaomin Zhang, Yaopeng Zhao, Ruixiang Li, 2013).

Enantioselective Catalysis

In the field of enantioselective catalysis, Turgut et al. (2010) synthesized derivatives of β-amino alcohols, including compounds similar to (R)-2-amino-3-methyl-1,1-diphenyl-1-butanol, and used them as organocatalysts for the enantioselective opening of epoxide rings, achieving high yields and enantiomeric excess (Y. Turgut, Tarık Aral, M. Karakaplan, Pinar Deniz, H. Hosgoren, 2010).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, any risks it poses to human health or the environment, and precautions that should be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and any improvements that could be made to its synthesis.


Each of these topics would involve a thorough review of the scientific literature, and the findings would be presented in a clear, organized manner, with each topic as a separate subheading. Please note that this is a general approach and the specifics could vary depending on the compound. If you have a different compound or a more specific question about “®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol”, feel free to ask!


properties

IUPAC Name

(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQVZZGGOZBOQS-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

CAS RN

86695-06-9
Record name (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
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(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
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Citations

For This Compound
1
Citations
X LI, W XU, Y ZHANG - ANHUI CHEMICAL INDUSTRY, 2010
Number of citations: 0

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